Aculeximycin - 87912-51-4

Aculeximycin

Catalog Number: EVT-1569561
CAS Number: 87912-51-4
Molecular Formula: C81H144N2O33
Molecular Weight: 1674 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aculeximycin is a natural product found in Kutzneria albida with data available.
Source

The primary source of aculeximycin is the bacterium Kutzneria albida, which was isolated from soil samples in Japan. The complete genome of this organism has been sequenced, revealing a wealth of genetic information related to secondary metabolite production, including aculeximycin . The biosynthetic gene cluster responsible for aculeximycin synthesis has been identified within its genome, underscoring the potential of Kutzneria albida as a rich source of natural products .

Classification

Aculeximycin is classified as a macrolide antibiotic due to its large lactone ring structure. It is categorized under oligosaccharide-macrolide antibiotics, which are known for their complex structures and diverse biological activities. Its classification reflects both its chemical structure and its mode of action against various microorganisms .

Synthesis Analysis

Methods

The biosynthesis of aculeximycin involves a series of enzymatic reactions encoded by specific gene clusters within the Kutzneria albida genome. The genetic organization indicates multiple genes responsible for synthesizing the antibiotic through polyketide pathways. The complete genome sequencing has allowed researchers to identify these clusters and understand their roles in aculeximycin production .

Technical Details

The synthesis process includes several key steps:

  1. Polyketide Synthase Pathway: The core structure is assembled via a polyketide synthase mechanism, where malonyl-CoA units are elongated and cyclized.
  2. Glycosylation: Post-synthesis modifications include glycosylation, which contributes to the antibiotic's pharmacological properties.
  3. Deacetylation: The N-diacetylated form of aculeximycin can be produced through specific enzymatic reactions that modify the sugar components .
Molecular Structure Analysis

Structure

Aculeximycin has a complex molecular structure characterized by a large macrolide ring and an unusual glycoside chain. The detailed planar structure has been elucidated through degradation studies and spectroscopic methods.

Data

  • Molecular Formula: C₄₁H₆₃₁N₁₁O₉
  • Molecular Weight: Approximately 823 g/mol
  • Structural Features: The presence of multiple hydroxyl groups and acetyl groups contributes to its solubility and biological activity .
Chemical Reactions Analysis

Reactions

Aculeximycin undergoes various chemical reactions that can be exploited for synthetic purposes:

  1. Hydrolysis: Aculeximycin can be hydrolyzed under acidic or basic conditions, leading to the release of sugar moieties.
  2. Deacetylation: This reaction alters the antibiotic's solubility and biological properties.
  3. Oxidation: Certain functional groups in aculeximycin can be oxidized to enhance or modify its biological activity .

Technical Details

The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry for precise identification and quantification of reaction products.

Mechanism of Action

Process

Aculeximycin exerts its antibacterial effects primarily through interference with bacterial protein synthesis. It binds to the ribosomal subunits, inhibiting peptide bond formation during translation.

Data

  • Target: 50S ribosomal subunit
  • Effect: Disruption of protein synthesis in sensitive bacteria leads to cell death.
  • Activity Spectrum: Effective against various Gram-positive bacteria but less active against Gram-negative strains due to permeability issues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.

Chemical Properties

  • pH Stability: Stable under neutral pH conditions but can degrade in extreme pH environments.
  • Chemical Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses indicate that these properties influence both the handling and potential applications of aculeximycin in research settings .

Applications

Aculeximycin's applications are primarily in scientific research rather than clinical medicine due to its toxicity:

  • Antibiotic Research: Studied for its potential use in developing new antibiotics or modifying existing ones.
  • Synthetic Biology: Explored as a building block for creating novel compounds through combinatorial biosynthesis techniques.
  • Ecological Studies: Investigated for its role in microbial ecology and interactions within soil environments .
Taxonomic Classification and Discovery of Aculeximycin-Producing Organisms

Taxonomic Reclassification of Streptosporangium albidum to Kutzneria albida

The actinomycete strain TI-1, initially classified as Streptosporangium albidum upon its discovery in 1968, underwent significant taxonomic revision in 1994. Genomic and chemotaxonomic analyses revealed critical discrepancies with the Streptosporangium genus. Specifically, 16S rRNA gene sequencing and cell wall composition studies demonstrated that the strain shared higher phylogenetic similarity with the Pseudonocardiaceae family than with Streptosporangiaceae. Consequently, Stackebrandt et al. formally transferred the species to the novel genus Kutzneria, renaming it Kutzneria albida [3] [4] [7]. This reclassification was supported by:

  • Genomic divergence: A G+C content of 70.6% and unique origin of replication (oriC) structure [3].
  • Chemotaxonomic markers: Presence of meso-diaminopimelic acid and N-acetylmuramic acid in the peptidoglycan layer, atypical for Streptosporangium [3] [9].
  • Phylogenetic clustering: Formation of a distinct clade alongside Kutzneria viridogrisea and K. kofuensis in multilocus analyses [4] [7].

Table 1: Key Events in the Reclassification of Kutzneria albida

YearEventTaxonomic Designation
1968Initial isolation from Gunma Prefecture soilStreptosporangium albidum
1983Description as aculeximycin producerStreptosporangium albidum
1994Transfer to genus Kutzneria based on genomic and chemotaxonomic dataKutzneria albida (comb. nov.)
2014Complete genome sequencing (DSM 43870T)Validated as Kutzneria albida

Morphological and Biochemical Characterization of Kutzneria albida

Kutzneria albida exhibits distinct morphological traits that facilitate its identification. Colonies appear yellowish-gray on agar media, with spherical to oval sporangia (3–8 µm diameter) forming at the tips of aerial hyphae. The organism develops non-motile, cottony aerial mycelium with sporangiophores extending up to 50 µm [1] [7]. Biochemically, it is characterized by:

  • Cell wall composition: Diagnostic presence of meso-diaminopimelic acid and madurose (3-O-methyl-D-galactose) [1] [9].
  • Fermentation profile: Optimal aculeximycin production (1,250 µg/ml) occurs in submerged cultures at 28°C using soybean meal-mannitol media [1].
  • Metabolic capabilities: Utilizes diverse carbon sources (e.g., glucose, arabinose, sucrose) but not xylose or inositol, and hydrolyzes casein and starch [7] [9].

Table 2: Phenotypic and Physiological Traits of Kutzneria albida

CharacteristicObservationSignificance
Aerial myceliumCottony, white to yellowish-grayDistinguishes from Streptosporangium
SporangiaSpherical, 3–8 µm diameterKey morphological identifier
Cell wall diamino acidmeso-Diaminopimelic acidChemotaxonomic marker for Pseudonocardiaceae
Optimal growth28°C, pH 7.0–7.5Guides laboratory cultivation
Aculeximycin yield1,250 µg/ml in soybean-mannitol mediumHighlights biotechnological potential

Ecological Niche and Soil Sampling Origins

Kutzneria albida DSM 43870T was isolated from soil samples collected in the rocky, mineral-rich regions of Gunma Prefecture, Japan. This environment represents a Hutchinsonian multidimensional niche characterized by abiotic factors (moderate pH, low organic carbon, and fluctuating moisture) and biotic factors (microbial competition) [3] [6]. Genomic analysis reveals adaptations to this niche:

  • Resource utilization: Encodes 94 secretory hydrolases (e.g., 18 glycoside hydrolases, 20 proteases) for decomposing complex organic polymers in nutrient-scarce soils [3].
  • Niche construction: Produces aculeximycin to suppress competitors (bacteria, fungi, insects), modifying its microenvironment to favor monopolization of resources [3] [6] [8].
  • Genomic plasticity: 14% of its 9.87 Mb genome comprises secondary metabolite clusters, with two large genomic islands enriched for biosynthetic genes, indicating horizontal gene transfer events driven by environmental interactions [3].

The organism’s niche exemplifies microbial individualism: Its genome encodes 60 sigma factors and 350 signal transduction proteins, enabling precise responses to soil physicochemical gradients. This allows K. albida to occupy a specialized ecological role as an oligotrophic antibiotic producer in rocky soils [3] [6] [8].

Properties

CAS Number

87912-51-4

Product Name

Aculeximycin

IUPAC Name

(1R,3R,4S,7R,9S,11E,15S,17E,19S,20R,21R,23R,24S,25R,29S,30R)-15-[(E,2R,3S,6R,7S,8S,9R)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one

Molecular Formula

C81H144N2O33

Molecular Weight

1674 g/mol

InChI

InChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1

InChI Key

VJKZKLDZOAFAEE-HVJLGTRBSA-N

SMILES

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N

Synonyms

aculeximycin

Canonical SMILES

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N

Isomeric SMILES

CCC[C@H]([C@@H](C)[C@H]([C@H](CC)/C=C/[C@@H]([C@@H](C)[C@@H]1C/C=C(/[C@H]([C@H]([C@@H](C[C@H]([C@H]([C@@H](CC2C[C@@H]([C@H]([C@](O2)(C[C@H]([C@H](CC[C@H](C[C@H](C/C=C(/C(=O)O1)\CC)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)O)C)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)\C)O)O)O[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N

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